Product packaging for 2-amino-N-cyclopentylbenzenesulfonamide(Cat. No.:CAS No. 436095-45-3)

2-amino-N-cyclopentylbenzenesulfonamide

Cat. No.: B8801172
CAS No.: 436095-45-3
M. Wt: 240.32 g/mol
InChI Key: GFXIUBNXOUNPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Benzenesulfonamide (B165840) Derivatives within Advanced Medicinal Chemistry

Benzenesulfonamide derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities. researchgate.netijpsonline.com Their versatility has led to their incorporation into drugs with applications ranging from antimicrobials to anticancer agents. researchgate.net

Historical and Evolving Significance of Sulfonamide Scaffolds

The journey of sulfonamides in medicine began with the discovery of their antibacterial properties, marking a new era in the fight against infectious diseases. This initial success spurred further research, leading to the development of a diverse range of sulfonamide-based drugs with various therapeutic applications. Modifications to the basic sulfonamide structure have proven to be a highly effective strategy for discovering new therapeutic agents. ijpsonline.com

Overview of Primary Aminobenzenesulfonamides in Bioactive Molecule Design

Primary aminobenzenesulfonamides are a critical subclass of sulfonamides characterized by the presence of an amino group on the benzene (B151609) ring. This structural feature provides a key site for further chemical modification, allowing for the synthesis of a vast library of derivatives. The position of the amino group can significantly influence the compound's biological activity. For instance, 2-aminobenzenesulfonamide (B1663422) serves as a fundamental building block for more complex molecules. Recent studies have focused on designing novel aminobenzenesulfonamide derivatives as potent inhibitors of enzymes like carbonic anhydrase, which are implicated in various diseases. nih.gov

Rationale for the Strategic Integration of the Cyclopentyl Moiety into N-Substituted Sulfonamides

The incorporation of cyclic structures, such as the cyclopentyl group, into drug candidates is a deliberate strategy in medicinal chemistry. The cyclopentyl moiety can influence a molecule's properties in several ways. It can enhance the compound's binding affinity to its biological target by providing a better fit into hydrophobic pockets of enzymes or receptors. Furthermore, the rigid nature of the cyclopentyl ring can lock the molecule into a specific conformation, which can be advantageous for biological activity. While the closely related cyclopropyl (B3062369) group is well-documented for its ability to increase metabolic stability and reduce off-target effects, similar benefits can be extrapolated to the cyclopentyl group. nih.gov

Scope and Research Objectives for 2-amino-N-cyclopentylbenzenesulfonamide Investigations

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent parts. The primary objectives for studying this compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and thoroughly characterizing its physicochemical properties.

Biological Screening: Evaluating its activity against a range of biological targets, such as bacterial enzymes, carbonic anhydrases, or other proteins relevant to disease.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity. This could involve altering the position of the amino group or substituting the cyclopentyl ring with other cyclic or acyclic moieties.

The following tables present data for 2-aminobenzenesulfonamide and a related N-substituted aminobenzenesulfonamide to provide context for the potential properties of this compound.

Table 1: Physicochemical Properties of 2-Aminobenzenesulfonamide

PropertyValue
IUPAC Name 2-aminobenzenesulfonamide
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
CAS Number 3306-62-5

Data sourced from PubChem CID 72894. nih.gov

Table 2: Physicochemical Properties of a Related N-Substituted Aminobenzenesulfonamide

PropertyValue
IUPAC Name 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Molecular Formula C₁₃H₂₀N₂O₂S
Molecular Weight 268.38 g/mol
CAS Number 70693-59-3

Data sourced from PubChem CID 116814. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2S B8801172 2-amino-N-cyclopentylbenzenesulfonamide CAS No. 436095-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

436095-45-3

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2-amino-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C11H16N2O2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2

InChI Key

GFXIUBNXOUNPOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

Biochemical and Mechanistic Elucidation Studies

Enzyme Inhibition Profiling and Target Identification

The primary biological targets for benzenesulfonamide-based compounds are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The sulfonamide group is a classic zinc-binding function, making this class of compounds potent inhibitors of various CA isoforms.

Specific Focus on Carbonic Anhydrase (CA) Isozymes

Benzenesulfonamides are well-established inhibitors of human carbonic anhydrase (hCA) isozymes. mdpi.comnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.govnih.gov Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.comnih.gov

Determination of in vitro Inhibition Constants (Kᵢ, IC₅₀)

The inhibitory potency of a sulfonamide is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). For benzenesulfonamide (B165840) derivatives, these values can vary significantly depending on the substitution pattern on the aromatic ring and the sulfonamide nitrogen. Studies on various N-substituted benzenesulfonamides show inhibition constants ranging from the low nanomolar to the micromolar range against different hCA isoforms. nih.govnih.govmdpi.com

For instance, many derivatives show potent inhibition against the physiologically dominant hCA II isoform, with Kᵢ values often in the low nanomolar range. nih.govmdpi.commdpi.com Inhibition against the cytosolic hCA I is typically weaker. nih.govnih.gov The tumor-associated isoforms, hCA IX and XII, are also key targets, and many sulfonamides exhibit low nanomolar to subnanomolar inhibition against them. nih.gov

Table 1: Representative in vitro Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against Select hCA Isoforms This table presents typical data for the benzenesulfonamide class to illustrate expected values, as specific data for 2-amino-N-cyclopentylbenzenesulfonamide is not available.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Simple Benzenesulfonamides50 - 2505 - 5010 - 1005 - 50
N-Substituted Benzenesulfonamides40 - 150030 - 8001 - 400.8 - 15
Hydrazonobenzenesulfonamides>100010 - 10025 - 20050 - 1400
Assessment of Isoform Selectivity (e.g., hCA I, II, IX, XII)

A significant goal in the development of sulfonamide inhibitors is achieving selectivity for a specific CA isoform to minimize off-target effects. mdpi.com For example, in cancer therapy, inhibitors that selectively target tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II are highly desired. mdpi.com

The selectivity profile is heavily influenced by the "tail" of the inhibitor molecule—the part of the structure that extends away from the sulfonamide group. nih.govnih.gov The N-cyclopentyl group in this compound would function as such a tail. Variations in the size, shape, and chemical properties of this tail allow the molecule to interact with unique amino acid residues at the entrance of the active site cavity, which differ between isoforms. nih.gov This can lead to significant differences in binding affinity and, consequently, isoform selectivity. nih.gov For example, bulky substituents can be detrimental to binding in some isoforms due to a lack of space in the binding pocket. nih.gov By exploiting these structural differences, derivatives can be designed to be highly selective for one isoform over others. nih.govmdpi.com

Table 2: Illustrative Selectivity Ratios for Tumor-Associated Isoforms over hCA II Selectivity is calculated as Kᵢ (hCA II) / Kᵢ (hCA IX or XII). This table shows representative values for selective benzenesulfonamide compounds.

Compound SeriesSelectivity for hCA IX (Ratio)Selectivity for hCA XII (Ratio)
Indole-based Benzenesulfonamides~0.3~1.5
Triazinyl-substituted BenzenesulfonamidesVariable (Low)Up to 15
Imide-moiety SulfonamidesUp to 8Up to 14.6

Exploration of Other Enzyme Families and Biological Receptors

While the benzenesulfonamide scaffold is overwhelmingly associated with carbonic anhydrase inhibition, its derivatives have been explored as inhibitors for other enzymes. For instance, certain sulfonamide-containing compounds have been investigated as cyclooxygenase-2 (COX-2) inhibitors, and some even show dual inhibitory activity against both CA and COX-2. nih.gov However, profiling of this compound against other enzyme families or biological receptors is not documented in the available literature.

Detailed Molecular Mechanism of Action

The mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is well-characterized through extensive X-ray crystallography and molecular docking studies. nih.govmdpi.com

Ligand-Protein Interaction Characterization (e.g., binding pocket analysis, key residues)

The inhibitory action of benzenesulfonamides occurs within the enzyme's active site, which features a catalytically essential Zn²⁺ ion. nih.gov The mechanism involves the following key interactions:

Zinc Binding: The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. This interaction anchors the inhibitor in the active site. nih.govnih.gov

Hydrogen Bonding Network: The sulfonamide moiety is further stabilized by a network of hydrogen bonds with conserved amino acid residues in the active site, such as Threonine 199 (Thr199) and Threonine 200 (Thr200). nih.gov

Hydrophobic and van der Waals Interactions: The benzene (B151609) ring and the N-cyclopentyl tail of the inhibitor engage with residues lining the active site cavity. The active site is often described as having two distinct regions: one hydrophilic and one hydrophobic. nih.gov The aromatic ring and the cycloalkyl group of this compound would be stabilized by hydrophobic residues such as Valine 121, Leucine 141, and Leucine 198, as well as through van der Waals interactions with residues like Phenylalanine 131 and Proline 202. nih.gov The specific nature of these interactions dictates the binding affinity and isoform selectivity of the inhibitor. nih.gov

An in-depth review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . Despite extensive searches for its biochemical and mechanistic properties, no dedicated studies detailing its kinetic and thermodynamic binding, cellular target engagement, or modulation of intracellular pathways could be identified.

The broader class of sulfonamides, to which this compound belongs, is a well-studied group of compounds with a wide range of therapeutic applications. However, this specific derivative does not appear to have been the subject of published research that would provide the detailed information required to construct an article based on the requested outline.

General methodologies for assessing the biochemical and cellular effects of chemical compounds are well-established. These include techniques such as Cellular Thermal Shift Assays (CETSA) and Chemical Protein Stability Assays (CPSA) for determining target engagement, as well as various spectroscopic and calorimetric methods for characterizing binding kinetics and thermodynamics. Similarly, a host of cellular and molecular biology techniques are routinely used to investigate the impact of compounds on intracellular signaling pathways. While these methods are standard in drug discovery and chemical biology, there is no public record of their application to this compound.

Consequently, it is not possible to provide an article with the specified detailed sections on the "" and "Investigation of Cellular Biochemical Responses (Non-Clinical)" for this particular compound. The necessary experimental data to populate subsections on kinetic and thermodynamic aspects of binding, target engagement studies, and the modulation of intracellular pathways are not available in the public scientific domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating the Criticality of the 2-Amino Substitution

The position and nature of the amino group on the benzenesulfonamide (B165840) scaffold are critical determinants of biological activity. Its placement at the ortho (2-position) is not arbitrary and has significant implications for the molecule's interaction with its biological targets.

The location of the amino group on the benzene (B151609) ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the biological activity of benzenesulfonamide derivatives. While direct comparative studies on 2-amino-N-cyclopentylbenzenesulfonamide and its precise positional isomers are not extensively documented in publicly available literature, general principles of SAR in related series of aminobenzenesulfonamides can provide valuable insights.

The ortho-positioning of the amino group can facilitate unique intramolecular interactions, such as hydrogen bonding with the sulfonamide moiety, which can influence the conformation of the molecule and its presentation to a biological target. nih.gov This can lead to a distinct pharmacological profile compared to its meta and para isomers. For instance, in some classes of inhibitors, the ortho-amino group is crucial for forming a key hydrogen bond with the target protein, an interaction that may be sterically impossible for the meta or para isomers. mdpi.com

Studies on aminobenzenesulfonic acid isomers have demonstrated that positional differences lead to distinct spatial conformations, which can be recognized and separated using advanced analytical techniques. nih.gov This inherent difference in three-dimensional structure arising from the amino group's position is a fundamental reason for the observed differences in biological activity.

Table 1: Illustrative Impact of Amino Group Position on Biological Activity

Compound/Isomer PositionRelative ActivityRationale
Ortho (2-Amino) Often exhibits distinct activityPotential for intramolecular hydrogen bonding, leading to a specific conformation that may be optimal for receptor binding. nih.gov
Meta (3-Amino) Activity profile differsDifferent electronic and steric environment compared to the ortho and para positions, leading to altered binding interactions.
Para (4-Amino) Commonly active, but with a different profileThe amino group is electronically and sterically distinct from the ortho position, often participating in different key interactions with the target.

Note: This table is illustrative and based on general SAR principles of substituted benzenesulfonamides. The relative activities can vary significantly depending on the specific biological target.

Modification of the 2-amino group through derivatization, such as alkylation, acylation, or incorporation into a heterocyclic system, can profoundly impact target affinity. Derivatization alters the electronic properties, steric bulk, and hydrogen-bonding capacity of this functional group.

For instance, acylation of the amino group would introduce a carbonyl moiety, which can act as a hydrogen bond acceptor, and a larger substituent, which could either enhance van der Waals interactions or cause steric hindrance within the binding pocket. Primary and secondary amines, like the 2-amino group, are often targets for derivatization to explore the chemical space around a pharmacophore and optimize activity. nih.gov

The effect of such modifications is highly dependent on the specific topology of the target's binding site. If the free amino group is essential for a critical hydrogen bond donation, its derivatization will likely lead to a loss of activity. Conversely, if the surrounding area of the binding pocket is hydrophobic, adding a suitable non-polar group to the amine could enhance potency.

Table 2: Predicted Effects of 2-Amino Group Derivatization on Target Affinity

Derivatization TypePotential Impact on AffinityRationale
Methylation (Secondary Amine) VariableMay maintain or slightly alter hydrogen bonding capacity while increasing lipophilicity.
Acetylation (Amide Formation) Likely to decrease or change activityThe hydrogen-donating ability is lost, and a hydrogen-accepting carbonyl group is introduced along with increased steric bulk.
Benzoylation (Amide Formation) Likely to significantly alter activityIntroduces a bulky, aromatic group which could lead to new binding interactions or steric clashes.
Conversion to a Guanidinium Group Could increase affinity if a negatively charged residue is nearbyIntroduces a positive charge and multiple hydrogen bond donors.

Note: The predicted effects in this table are generalized and the actual impact would be target-specific.

Role of the N-Cyclopentyl Moiety in Biological Recognition and Affinity

The steric bulk of the cyclopentyl ring also plays a significant role. It can occupy a specific hydrophobic pocket within the target protein, contributing to binding affinity through van der Waals forces and hydrophobic interactions. The size and shape of this group are therefore important for selectivity, as different targets will have binding pockets of varying dimensions. In some cases, steric hindrance from a bulky group can prevent a molecule from binding to an undesired off-target, thereby improving its selectivity profile.

The size of the cycloalkyl ring attached to the sulfonamide nitrogen is a critical parameter for optimizing biological activity. Altering the ring size from cyclobutyl to cyclopentyl or cyclohexyl can systematically probe the dimensions of the corresponding binding pocket on the target protein.

Cyclobutyl: A smaller ring, which would be less sterically demanding. If the binding pocket is small, a cyclobutyl analog might show improved activity.

Cyclopentyl: Offers a balance of flexibility and size.

Cyclohexyl: A larger and more conformationally defined ring (adopting a stable chair conformation). This could provide a better fit if the binding pocket is larger, but could also introduce steric clashes if the pocket is constrained.

Studies on other classes of compounds have shown that varying the cycloalkyl ring size can have a significant and sometimes unpredictable effect on biological activity, highlighting the importance of empirical testing in drug discovery. nih.gov

Table 3: Illustrative Impact of N-Cycloalkyl Ring Size on Target Affinity

N-Cycloalkyl GroupRelative SizePotential Impact on Affinity
Cyclobutyl SmallerMay be optimal for smaller, more constrained binding pockets.
Cyclopentyl IntermediateOffers a balance of size and conformational flexibility.
Cyclohexyl LargerMay enhance binding in larger, more accommodating pockets, but could cause steric hindrance in smaller ones.

Note: This table provides a generalized illustration. The optimal ring size is highly dependent on the specific topology of the biological target.

Contribution of the Benzenesulfonamide Core to Activity and Selectivity

The benzenesulfonamide core is a well-established pharmacophore in medicinal chemistry, serving as a rigid scaffold that correctly orients the crucial substituents—the 2-amino group and the N-cyclopentyl moiety—for interaction with a biological target. nih.govcerradopub.com.br

The sulfonamide group itself is a key functional group. It is a strong hydrogen bond acceptor (via the oxygen atoms) and a moderate hydrogen bond donor (via the NH group). These properties allow it to form critical interactions with amino acid residues in a protein's active site, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. cerradopub.com.br

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring of a benzenesulfonamide core can drastically alter its interaction with a biological target. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electron density of the aromatic ring and the sulfonamide moiety, which can affect binding affinity and reactivity. libretexts.orgminia.edu.eg

Substituents can exert their influence through two primary mechanisms:

Inductive Effects: This is the withdrawal or donation of electrons through the sigma (σ) bond connecting the substituent to the benzene ring. libretexts.org Halogens, for instance, are electronegative and inductively withdraw electrons, which deactivates the ring. libretexts.org Alkyl groups, conversely, are weakly electron-donating. libretexts.org

Resonance Effects: This involves the withdrawal or donation of electrons through the pi (π) system of the aromatic ring. libretexts.org Substituents with a lone pair of electrons on the atom directly attached to the ring (like amino, -NH2, or hydroxyl, -OH) can donate electron density to the ring via resonance, making it more electron-rich and thus more reactive in certain interactions. minia.edu.eg Conversely, groups like nitro (-NO2) or carbonyl (-COR) withdraw electrons from the π system. libretexts.org

In the context of designing bioactive molecules, introducing various substituents onto the phenyl ring of this compound would be a key strategy for optimization. For example, in a series of 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or withdrawing substituents at various positions on the phenylsulfonyl motif significantly influenced their anticancer activity. nih.gov Quantitative structure-activity relationship studies on this series showed that the volume of the substituent was well-correlated with activity. nih.gov Similarly, for a series of halogenated benzenesulfonamides designed as carbonic anhydrase inhibitors, substituents on the benzene ring played a crucial role in determining selectivity and affinity. nih.gov

The following table illustrates the potential effects of hypothetical substituents on the phenyl ring of this compound, based on established principles of physical organic chemistry.

Substituent (X)Position on Phenyl RingInductive EffectResonance EffectPredicted Impact on Ring Electron Density
-Cl (Chloro)Ortho, Meta, or ParaElectron-withdrawingWeakly electron-withdrawingDecrease
-CH₃ (Methyl)Ortho, Meta, or ParaElectron-donatingN/A (Hyperconjugation)Increase
-OCH₃ (Methoxy)Ortho, Meta, or ParaElectron-withdrawingElectron-donatingNet Increase
-NO₂ (Nitro)Ortho, Meta, or ParaElectron-withdrawingElectron-withdrawingSignificant Decrease

Bioisosteric Replacements of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) is a key functional group in many therapeutic agents. It is known to act as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens) and can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases. nih.govresearchgate.net However, it can sometimes be associated with issues like poor solubility or specific toxicities. Therefore, replacing it with a suitable bioisostere is a common optimization tactic.

Many functional groups have been explored as bioisosteres for the sulfonamide moiety. The choice of replacement depends on mimicking the key interactions of the original group. For example, if the primary role of the sulfonamide is to act as a hydrogen bond donor and acceptor, other groups with similar capabilities would be considered. A study comparing the carboxyl and sulfonamide groups found that while their properties differ, a sulfonamide can effectively replace a carboxyl group in certain contexts, such as in angiotensin II receptor antagonists, leading to improved efficacy. tandfonline.com One notable, though less common, bioisostere for a sulfonamide is the sulfoximine (B86345) group, which has been shown to preserve activity in some cases while mitigating off-target effects. sci-hub.se

The following table presents some potential bioisosteric replacements for the sulfonamide group in this compound and the potential modulation of properties.

Original GroupBioisosteric ReplacementKey Features MimickedPotential Advantages
Sulfonamide (-SO₂NH-)Reversed Sulfonamide (-NHSO₂-)H-bond donor/acceptor patternAltered synthetic accessibility, potential for new interactions
Sulfonamide (-SO₂NH-)Amide (-CONH-)H-bond donor/acceptor, planarityOften improves metabolic stability and cell permeability
Sulfonamide (-SO₂NH-)Sulfoximine (-S(O)(NH)-)Tetrahedral geometry, H-bond donor/acceptorCan reduce off-target activity (e.g., carbonic anhydrase inhibition) sci-hub.se
Sulfonamide (-SO₂NH-)Carboxamide (-CONH-)H-bond donor/acceptorMay alter physicochemical properties like pKa and solubility

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. niscpr.res.innih.gov The fundamental assumption is that the structural properties of a molecule are directly related to its biological effect. nih.gov

Development of Predictive Models for Enzyme Inhibition

For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme target. The process involves several key steps:

Data Set Assembly: A series of compounds with structural variations and their corresponding experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is required. This is known as the training set.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and steric properties.

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with biological activity. Common techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. researchgate.nettandfonline.com These methods generate 3D fields around the molecules to represent steric, electrostatic, hydrophobic, and hydrogen-bonding properties. researchgate.net

Model Validation: The predictive power of the generated model is rigorously tested. This is often done using an external test set of compounds that were not used in model creation. niscpr.res.in Statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) are used to assess the model's robustness and predictive ability. researchgate.nettandfonline.com

A study on benzenesulfonamide derivatives as Hepatitis B virus capsid assembly inhibitors successfully used CoMFA and CoMSIA to develop models with high predictive ability (q² = 0.625 and 0.645, respectively). researchgate.nettandfonline.com Such models provide valuable insights into which structural modifications are likely to enhance activity.

The table below lists typical molecular descriptors that would be relevant for developing a QSAR model for this compound analogs.

Descriptor ClassExample DescriptorsInformation Provided
Physicochemical LogP, Molecular Weight (MW), Polar Surface Area (PSA)Lipophilicity, size, and polarity of the molecule.
Electronic HOMO/LUMO energies, Dipole MomentElectron distribution, reactivity, and polar interactions.
Topological Connectivity Indices, Shape IndicesMolecular branching and overall shape.
3D-QSAR Fields (CoMFA/CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor3D spatial properties influencing ligand-receptor interaction. researchgate.net

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.com Identifying these key features is crucial for designing new molecules with desired biological activity. Pharmacophore models can be generated based on the structures of known active ligands or the structure of the receptor's active site. dovepress.comnih.gov

For the this compound structure, several key pharmacophoric features can be postulated:

Hydrogen Bond Donor (HBD): The amine (-NH₂) group on the phenyl ring and the N-H of the sulfonamide are potential hydrogen bond donors.

Hydrogen Bond Acceptor (HBA): The two sulfonyl oxygens (-SO₂) are strong hydrogen bond acceptors. The nitrogen of the primary amine could also act as an acceptor.

Aromatic Ring (AR): The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Hydrophobic Feature (HY): The cyclopentyl group provides a distinct hydrophobic region that can fit into a corresponding hydrophobic pocket in the receptor.

These features, with their specific spatial arrangement, constitute a hypothetical pharmacophore for this class of compounds. A study on sulfonamide chalcone (B49325) derivatives as α-glucosidase inhibitors used this approach to develop a five-featured pharmacophore model, which proved useful in identifying critical binding features. nih.gov Similarly, the sulfonamide moiety is a well-established pharmacophore for carbonic anhydrase inhibitors. researchgate.net

The following table summarizes the likely pharmacophoric features of this compound.

Pharmacophoric FeatureStructural Origin in CompoundPotential Interaction with Target
Hydrogen Bond Donor2-amino group (-NH₂)Donating a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) on the protein.
Hydrogen Bond DonorSulfonamide N-HDonating a hydrogen bond to an acceptor group on the protein.
Hydrogen Bond AcceptorSulfonyl oxygens (-SO₂)Accepting hydrogen bonds from donor groups (e.g., amine or hydroxyl) on the protein.
Aromatic RingPhenyl groupπ-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or hydrophobic interactions.
Hydrophobic GroupCyclopentyl ringVan der Waals or hydrophobic interactions within a non-polar pocket of the protein.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand, such as 2-amino-N-cyclopentylbenzenesulfonamide, to a protein target.

In a typical molecular docking workflow, a three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The this compound molecule would then be docked into the active site of the target protein. Scoring functions are used to estimate the binding affinity, which is often expressed as a binding energy value. A lower binding energy generally indicates a more stable ligand-protein complex. The results from multiple docking runs can be clustered to identify the most probable binding poses.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5Asp145, Phe80, Leu12
2-8.2Glu98, Val23, Ile75
3-7.9Asp145, Tyr78, Ala25

Note: This table is illustrative and does not represent actual experimental data.

Once a plausible binding mode is identified, the specific non-covalent interactions between this compound and the protein's active site residues can be analyzed in detail. These interactions are fundamental to the stability of the ligand-protein complex. Key interactions would likely include:

Hydrogen Bonds: The amino (-NH2) and sulfonamide (-SO2NH-) groups of the compound are capable of forming hydrogen bonds with appropriate donor or acceptor groups on the protein's amino acid residues, such as the backbone carbonyls or the side chains of polar amino acids.

Hydrophobic Interactions: The cyclopentyl and phenyl rings provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The phenyl ring can participate in pi-pi stacking or pi-cation interactions with aromatic or charged residues, respectively.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational flexibility of both the ligand and the protein over time.

Starting from a docked pose, an MD simulation would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the trajectory can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can identify regions of the protein that exhibit higher flexibility upon ligand binding.

Conformational Changes: MD simulations can capture subtle or significant conformational changes in both the ligand and the protein that may be crucial for biological activity.

Characterization of Solvent Effects on Binding

The role of water molecules in the binding process is critical. MD simulations explicitly model the solvent, allowing for the characterization of its effects. Water molecules can mediate interactions between the ligand and the protein (water-bridged hydrogen bonds) or can be displaced from the binding site upon ligand binding, which can have a significant entropic contribution to the binding free energy.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of this compound. These calculations are typically performed on the isolated ligand to understand its intrinsic properties.

Key properties that can be calculated include:

Optimized Geometry: Determination of the most stable three-dimensional conformation of the molecule.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules.

Partial Atomic Charges: Calculation of the charge distribution within the molecule can be used to parameterize the ligand for classical molecular mechanics simulations.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level of theory)*

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: This table is illustrative and does not represent actual experimental data.

Electronic Structure Analysis (e.g., HOMO, LUMO, Electrostatic Potentials)

Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential.

Table 1: Conceptual Electronic Properties of this compound Note: These are illustrative values for discussion purposes, as specific experimental or calculated data for this exact molecule is not available in the cited literature.

ParameterConceptual ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and kinetic stability.
Electrostatic Potential (Negative Region)Around SO₂ and NH₂ groupsLikely sites for electrophilic attack and hydrogen bonding.
Electrostatic Potential (Positive Region)Around NH₂ hydrogensLikely sites for nucleophilic attack.

Reactivity Prediction and Mechanistic Insights

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathways for a chemical transformation.

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity, chemical hardness, and softness. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. These calculations help predict how the molecule will behave in different chemical environments.

For instance, theoretical studies can model the interaction of this compound with a biological target, such as an enzyme. By calculating the binding energies and identifying the key intermolecular interactions (like hydrogen bonds or hydrophobic interactions), researchers can understand the mechanism of action at a molecular level. These insights are crucial for designing more potent and selective analogs.

Ligand-Based Drug Design Methodologies

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of molecules known to be active for a particular target to develop a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of active sulfonamide derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features responsible for their biological activity. This model then serves as a 3D query for virtual screening of large compound databases (like ZINC or Maybridge). nih.gov The goal is to identify novel molecules that match the pharmacophore model and are therefore likely to be active. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.govresearchgate.net For example, a pharmacophore model derived from active benzenesulfonamide-based carbonic anhydrase inhibitors could be used to find new potential inhibitors from a vast chemical space. nih.gov

Table 2: Typical Pharmacophore Features for a Sulfonamide-Based Ligand

Pharmacophoric FeaturePotential Corresponding Moiety in this compound
Hydrogen Bond DonorAmino group (NH₂)
Hydrogen Bond AcceptorSulfonyl group oxygens (SO₂)
Aromatic RingBenzene (B151609) ring
Hydrophobic GroupCyclopentyl group

De Novo Design Approaches

De novo design is a computational strategy for creating novel molecular structures from scratch, often by piecing together small chemical fragments. The objective is to design a molecule that is complementary in shape and chemical properties to a target binding site.

Starting with a core scaffold like this compound, de novo design algorithms can explore vast chemical space by "growing" new functionalities onto the initial structure or linking it with other fragments. This process is guided by a scoring function that evaluates the potential binding affinity of the newly designed molecules to a target. This approach is particularly powerful for discovering molecules with novel intellectual property. The sulfonamide motif is a well-established and indispensable component in medicinal chemistry, making its derivatives, including this compound, excellent starting points for such design efforts. acs.orgnih.gov

Future Research Directions and Emerging Paradigms for 2 Amino N Cyclopentylbenzenesulfonamide

Exploration of Novel Biological Targets Beyond Current Focus

While the benzenesulfonamide (B165840) moiety is classically associated with targets like carbonic anhydrases, its structural versatility makes it an excellent candidate for development against a wider range of biological targets implicated in complex diseases. nih.gov The interest in sulfonamides has grown due to their broad bioactivity, making them prime candidates for repurposing or for the development of new multi-target agents in the field of polypharmacology. nih.gov

Future research could systematically screen 2-amino-N-cyclopentylbenzenesulfonamide and its derivatives against target families where sulfonamides have shown promise. This includes, but is not limited to, receptor tyrosine kinases (RTKs), cholinesterases, and G-protein coupled receptors (GPCRs). For instance, certain benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma. nih.govnih.gov Similarly, derivatives have been designed as selective antagonists for the Angiotensin II type 2 (AT2) receptor, highlighting cardiovascular disease as another potential therapeutic area. frontiersin.org The multi-target-directed ligand (MTDL) approach has also been applied to develop benzenesulfonamide derivatives for complex conditions like Alzheimer's disease by simultaneously targeting cholinesterases and preventing amyloid-beta aggregation. mdpi.com

Potential Target ClassSpecific Example(s)Therapeutic AreaRationale
Receptor Tyrosine Kinases (RTKs)Tropomyosin receptor kinase A (TrkA)Oncology (Glioblastoma)Analogs have shown inhibitory activity against TrkA-overexpressing cells. nih.govnih.gov
GPCRsAngiotensin II Receptor Type 2 (AT2)Cardiovascular DiseaseNovel benzenesulfonamide derivatives have been developed as selective AT2 receptor antagonists. frontiersin.org
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Neurodegenerative Disease (Alzheimer's)Derivatives have demonstrated dual inhibitory activity, a key strategy in multi-target approaches for AD. mdpi.comnih.gov
Metabolic Enzymesα-glucosidase, α-amylaseDiabetesNovel sulfonamide derivatives have shown potent inhibition of these key enzymes involved in carbohydrate metabolism. nih.gov
Bacterial EnzymesCarbonic Anhydrases (VchCAs)Infectious DiseaseBenzenesulfonamide derivatives have been investigated as inhibitors of Vibrio cholerae CAs as a potential virulence-blocking strategy. researchgate.net

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

Modern synthetic chemistry offers powerful tools to improve the synthesis of this compound and to create diverse libraries of its derivatives for screening. Moving beyond traditional batch synthesis, techniques like flow chemistry and photocatalysis present significant advantages.

Flow Chemistry: Continuous flow synthesis is particularly well-suited for the preparation of sulfonamides. It allows for enhanced safety by controlling highly exothermic reactions, rapid optimization of reaction conditions, and improved scalability. rsc.org Studies have demonstrated the rapid and eco-friendly synthesis of sulfonamide libraries under flow conditions, minimizing waste and employing greener media. acs.org This methodology could be applied to the synthesis of this compound, enabling efficient and automated production for further studies. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to form key bonds and functionalize molecules at late stages. nih.govacs.org This is particularly valuable for creating novel analogs of this compound that are inaccessible through traditional methods. For example, photocatalytic methods have been developed to construct the crucial S-N bond in sulfonamides from aryl azides and S(O)2-H compounds under redox-neutral conditions. nih.gov Furthermore, late-stage functionalization strategies using photocatalysis can convert the sulfonamide group itself into a pivotal sulfonyl radical intermediate, which can then be coupled with a variety of chemical fragments to rapidly generate diverse derivatives. nih.govacs.org

MethodologyKey Advantages for Sulfonamide SynthesisPotential Application to this compound
Flow Chemistry Enhanced safety, scalability, process automation, waste minimization, rapid optimization. rsc.orgacs.orgAutomated, high-throughput synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Photocatalysis Mild reaction conditions, high functional group tolerance, access to novel chemical space, late-stage functionalization. nih.govnih.govCreation of novel analogs by functionalizing the aromatic ring or modifying the sulfonamide group via radical intermediates.

Application in Fragment-Based Drug Discovery (FBDD) or PROTAC Modalities

The structural characteristics of this compound make it and its core components amenable to modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs).

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") to find starting points for developing more potent drug candidates. nih.govyoutube.com The benzenesulfonamide scaffold is an ideal fragment due to its established role as a zinc-binding group and its presence in numerous approved drugs. nih.gov The this compound structure could be deconstructed into its constituent fragments (e.g., aminobenzenesulfonamide) and screened against various targets. Hits could then be "grown" or "linked" to build novel, high-affinity ligands. nih.govpharmafeatures.com

PROTAC Modalities: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov This technology requires a "warhead" that binds the target protein, a linker, and an E3 ligase ligand. Given that sulfonamide-containing molecules have been successfully used as ligands for various protein targets, the this compound scaffold could serve as a starting point for designing a warhead. acs.orgresearchgate.net For instance, if a derivative of this compound shows binding to a protein of interest, it could be appended with a suitable linker and a known E3 ligase binder (e.g., a ligand for Cereblon or VHL) to create a novel PROTAC. The sulfonamide Indisulam, for example, acts as a "molecular glue," inducing a ternary complex that leads to protein degradation, showcasing the potential of this chemical class in targeted protein degradation. nih.gov

Development of Advanced Computational Models for Enhanced Prediction

Computational chemistry provides indispensable tools for accelerating the drug discovery process. For this compound, advanced computational models can be developed to predict biological activity, optimize structures, and assess drug-like properties, thereby guiding synthetic efforts and reducing reliance on expensive, time-consuming screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a library of this compound derivatives, a robust QSAR model could be built to predict their inhibitory activity against a specific target. niscpr.res.innih.gov This involves calculating various molecular descriptors (e.g., topological, electronic, conformational) and using statistical methods like multiple linear regression to create a predictive equation. nih.govmdpi.com Such models can identify the key structural features that enhance or diminish activity, guiding the design of more potent analogs. tandfonline.comtandfonline.com

Molecular Docking and Simulation: Molecular docking can predict the binding pose of this compound and its analogs within the active site of a target protein. nih.gov This provides insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. nih.govresearchgate.net Further, molecular dynamics (MD) simulations can assess the stability of these interactions over time.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov These predictions are crucial for early-stage identification of compounds with poor pharmacokinetic profiles, allowing researchers to prioritize molecules with a higher likelihood of success in later developmental stages. researchgate.net

Conceptual Framework for Multitarget Ligand Design

Many complex, multifactorial diseases such as cancer, neurodegenerative disorders, and diabetes are driven by the dysregulation of multiple biological pathways. nih.gov The design of single molecules that can modulate multiple targets simultaneously—so-called multitarget-directed ligands (MTDLs)—is an increasingly important strategy. acs.org The benzenesulfonamide scaffold is an excellent starting point for MTDL design due to its proven ability to interact with a wide array of biological targets. nih.govresearchgate.net

A conceptual framework for designing MTDLs based on this compound would involve a "scaffold decoration" approach. The core structure would be retained while different functional groups are systematically introduced at the amino and cyclopentyl positions to confer affinity for distinct biological targets. For example, one could design a hybrid molecule where the benzenesulfonamide core targets a carbonic anhydrase (implicated in cancer), while a moiety attached to the amino group is designed to inhibit a protein kinase also involved in tumor progression. rsc.org This strategy has been successfully applied to create sulfonamide-bearing derivatives that act as dual inhibitors of carbonic anhydrases and cholinesterases for potential use in Alzheimer's disease. nih.govresearchgate.net Similarly, derivatives have been developed as multitarget antidiabetic agents by inhibiting both α-glucosidase and α-amylase. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-cyclopentylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of 2-aminobenzenesulfonyl chloride with cyclopentylamine under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions like over-sulfonation. A two-step purification process (recrystallization followed by column chromatography) is recommended to achieve >95% purity. Key parameters include solvent polarity (e.g., dichloromethane for solubility) and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride) to maximize yield .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the cyclopentyl group (δ 1.5–2.0 ppm for cycloalkyl protons) and sulfonamide NH2_2 (δ 5.8–6.2 ppm).
  • HPLC-MS : Reverse-phase C18 columns with a gradient elution (acetonitrile/water + 0.1% formic acid) resolve impurities. The molecular ion [M+H]+^+ at m/z 269.1 confirms identity.
  • FT-IR : Peaks at 1320 cm1^{-1} (S=O asymmetric stretch) and 1150 cm1^{-1} (S=O symmetric stretch) validate sulfonamide functionality .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer: Discrepancies in solubility (e.g., higher solubility in DMSO than predicted) may arise from polymorphic forms or residual solvents. A systematic approach includes:

Thermodynamic Analysis : Measure solubility at multiple temperatures (10–50°C) to construct van’t Hoff plots.

XRPD : Identify crystalline vs. amorphous phases affecting solubility.

Hansen Solubility Parameters : Compare experimental vs. theoretical values to assess hydrogen-bonding contributions .

Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays, and how can selectivity be improved?

Methodological Answer: Docking studies (e.g., AutoDock Vina) reveal that the cyclopentyl group occupies hydrophobic pockets in target enzymes (e.g., carbonic anhydrase), while the sulfonamide NH2_2 coordinates with Zn2+^{2+} in active sites. To enhance selectivity:

  • Structure-Activity Relationship (SAR) : Modify the cyclopentyl substituent (e.g., fluorination) to reduce off-target binding.
  • Kinetic Assays : Measure KiK_i values under varying pH (6.5–8.0) to optimize binding kinetics .

Q. How should researchers design experiments to address contradictory results in toxicity profiles across cell lines?

Methodological Answer: Contradictions may stem from cell-specific metabolic pathways or assay conditions. A robust design includes:

Dose-Response Curves : Test 5–7 concentrations (0.1–100 µM) in triplicate.

Metabolomic Profiling : Use LC-MS to identify metabolites (e.g., glutathione conjugates) linked to cytotoxicity.

Positive/Negative Controls : Include known sulfonamide toxicants (e.g., acetazolamide) and ROS scavengers (e.g., NAC) to contextualize results .

Q. What computational frameworks best predict the environmental fate of this compound?

Methodological Answer: Combine Quantitative Structure-Property Relationship (QSPR) models with molecular dynamics simulations to estimate biodegradation half-lives and bioaccumulation factors. Key descriptors include logP (2.1), topological polar surface area (85 Ų), and H-bond donor count (2). Validate predictions using OECD 301F ready biodegradability tests .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Methodological Answer: Use high-throughput screening with 96-well plates and varying solvent mixtures (e.g., ethanol/water, acetone/heptane). Key factors:

  • Supersaturation : Achieve via slow evaporation (0.5 µL/day) at 4°C.
  • Additives : 5% glycerol improves crystal lattice stability.
  • Cryoprotection : Flash-cool in liquid N2_2 with 25% PEG 400 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.